(1-Bromo-1-nitroethyl)benzene
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Overview
Description
(1-Bromo-1-nitroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-nitroethyl)benzene typically involves the bromination of nitrobenzene. One common method includes the use of dibromohydantoin in sulfuric acid. The reaction conditions involve adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-1-nitroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can enhance the rate of nucleophilic substitution reactions, especially at the ortho and para positions relative to the bromo group.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium hydroxide for nucleophilic substitution and bromine for electrophilic aromatic substitution. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while electrophilic aromatic substitution can produce various substituted benzene compounds .
Scientific Research Applications
(1-Bromo-1-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It serves as a precursor for various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-1-nitroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The molecular pathways involved include the formation of intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-nitrobenzene
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
(1-Bromo-1-nitroethyl)benzene is unique due to the presence of both a bromo and a nitroethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
(1-bromo-1-nitroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-8(9,10(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQXJIJHATWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)([N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785009 |
Source
|
Record name | (1-Bromo-1-nitroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31253-13-1 |
Source
|
Record name | (1-Bromo-1-nitroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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